molecular formula C14H11ClN4O4 B14153357 6-{[1-(2-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]amino}pyrimidine-2,4(1H,3H)-dione CAS No. 459789-69-6

6-{[1-(2-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]amino}pyrimidine-2,4(1H,3H)-dione

Cat. No.: B14153357
CAS No.: 459789-69-6
M. Wt: 334.71 g/mol
InChI Key: JXERPFJWDKQVHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-{[1-(2-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]amino}pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that features a pyrimidine ring fused with a pyrrolidinone moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[1-(2-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]amino}pyrimidine-2,4(1H,3H)-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the acid-amine coupling of 3-(2-(1H-inden-2-yl)phenyl)-3-((tert-butoxycarbonyl)amino)propanoic acid with a series of amine derivatives under mild reaction conditions, followed by de-Boc and cyclization reactions . The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

6-{[1-(2-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]amino}pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles replace the chlorine atom.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

6-{[1-(2-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]amino}pyrimidine-2,4(1H,3H)-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-{[1-(2-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]amino}pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. It may inhibit enzymes or receptors by binding to their active sites, thereby modulating their activity. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with its targets, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-{[1-(2-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]amino}pyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern and the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential in drug development make it a valuable compound in scientific research.

Properties

CAS No.

459789-69-6

Molecular Formula

C14H11ClN4O4

Molecular Weight

334.71 g/mol

IUPAC Name

6-[[1-(2-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]amino]-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C14H11ClN4O4/c15-7-3-1-2-4-9(7)19-12(21)5-8(13(19)22)16-10-6-11(20)18-14(23)17-10/h1-4,6,8H,5H2,(H3,16,17,18,20,23)

InChI Key

JXERPFJWDKQVHB-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=CC=C2Cl)NC3=CC(=O)NC(=O)N3

solubility

39.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.